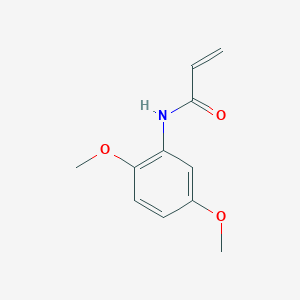

N-(2,5-dimethoxyphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-4-11(13)12-9-7-8(14-2)5-6-10(9)15-3/h4-7H,1H2,2-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHRZYRYDQEWTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Amidation via Acyl Chloride Intermediate

The most widely reported method for synthesizing N-(2,5-dimethoxyphenyl)prop-2-enamide involves the reaction of 2,5-dimethoxyaniline with acryloyl chloride under controlled conditions. This approach leverages the nucleophilic substitution of the amine group with the acyl chloride:

Procedure :

- Dissolve 2,5-dimethoxyaniline (1.0 equiv, 153 mg, 1.0 mmol) in anhydrous dichloromethane (10 mL) under nitrogen atmosphere.

- Add triethylamine (2.2 equiv, 222 μL, 1.6 mmol) as a base to scavenge HCl.

- Slowly add acryloyl chloride (1.1 equiv, 90 μL, 1.1 mmol) dropwise at 0°C to minimize side reactions.

- Stir the reaction mixture at room temperature for 12 hours.

- Quench with ice-cold water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate 3:1).

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of acryloyl chloride, followed by deprotonation to form the enamide. Excess base ensures complete neutralization of HCl, shifting equilibrium toward product formation.

Key Challenges :

- Polymerization of acryloyl chloride at elevated temperatures.

- Competing over-acylation to form bis-acylated byproducts. Mitigation involves strict stoichiometric control and low-temperature conditions.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics and improve yields. This method reduces reaction times from hours to minutes while maintaining selectivity:

Procedure :

- Combine 2,5-dimethoxyaniline (1.0 equiv) and acrylic acid (1.2 equiv) in a microwave vial.

- Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) as coupling agents.

- Irradiate at 100°C for 15 minutes under 300 W power.

- Cool, dilute with ethyl acetate, wash with 5% citric acid, and dry over MgSO₄.

Advantages :

Spectroscopic Validation :

- IR (KBr) : 3314 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=O stretch), 1560 cm⁻¹ (C=C stretch).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 9.80 (s, 1H, NH), 7.91 (d, J = 15.6 Hz, 1H, CH=CH), 6.85–7.13 (m, 3H, aromatic), 3.78 (s, 6H, OCH₃).

Solid-Phase Synthesis for High-Throughput Applications

For combinatorial chemistry applications, solid-phase synthesis offers advantages in purification and scalability:

Procedure :

- Load Wang resin (1.0 mmol/g) with Fmoc-protected 2,5-dimethoxyaniline using HBTU activation.

- Deprotect with 20% piperidine in DMF.

- Couple with acrylic acid using DIC/HOBt in DMF overnight.

- Cleave from resin with TFA/water (95:5) and precipitate in cold ether.

Applications :

- Ideal for generating derivatives for structure-activity relationship (SAR) studies.

- Facilitates automation and parallel synthesis.

Catalytic Methods Using Transition Metals

Palladium-catalyzed coupling strategies enable the synthesis of sterically hindered enamides:

Procedure :

- React 2,5-dimethoxyaniline with methyl acrylate (1.2 equiv) in the presence of Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%).

- Heat at 80°C in toluene for 6 hours.

- Hydrolyze the ester intermediate with NaOH/MeOH/H₂O.

Advantages :

Green Chemistry Approaches

Solvent-free mechanochemical synthesis aligns with sustainable practices:

Procedure :

- Grind 2,5-dimethoxyaniline (1.0 equiv) and acrylic acid (1.1 equiv) with ball-milling at 30 Hz for 45 minutes.

- Add NaHCO₃ (1.5 equiv) to neutralize acid.

Environmental Impact :

Analytical and Purification Techniques

Chromatography :

- TLC : Rf = 0.45 (hexane/ethyl acetate 1:1).

- HPLC : Purity >98% (C18 column, acetonitrile/water 70:30, 1 mL/min).

Recrystallization :

- Optimal solvent: Methanol/water (4:1).

- Crystal morphology: Needle-like crystals suitable for X-ray diffraction.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Classical Amidation | 68–72 | 12 h | Low | Moderate |

| Microwave | 82–85 | 15 m | High | High |

| Solid-Phase | 75–78 | 24 h | Very High | Low |

| Catalytic | 70–73 | 6 h | Moderate | High |

| Green Chemistry | 65–68 | 45 m | Low | Moderate |

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)prop-2-enamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in various medical conditions.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Substitution Patterns on Aromatic Rings

Functional Group Variations

- Methylenedioxy vs. Dimethoxy : N-β-phenethyl-3-(3,4-methylenedioxyphenyl)propenamide () uses a methylenedioxy group, which may improve metabolic stability compared to dimethoxy substitutions .

- Heterocyclic Replacements : (2E)-N-(2,5-dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide () replaces the phenyl group with a furan, altering electronic properties and solubility .

Q & A

Q. What are the key considerations for synthesizing N-(2,5-dimethoxyphenyl)prop-2-enamide?

Synthesis requires precise control of reaction conditions. Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic attack during amide bond formation, while catalysts like EDCI or HOBt improve coupling efficiency. Temperature optimization (typically 0–25°C) minimizes side reactions such as premature enamide isomerization. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%), validated by HPLC or LC-MS .

Q. How is the molecular structure of this compound characterized?

Structural confirmation involves:

- Spectroscopy : - and -NMR to verify methoxy groups ( 3.7–3.9 ppm) and enamide protons ( 6.2–7.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS for molecular weight confirmation (e.g., observed m/z 341.4009 vs. calculated for CHNO) .

- Crystallography : Single-crystal X-ray diffraction (if crystallizable) using SHELX programs for refinement .

Q. What are the stability profiles of this compound under varying conditions?

- Thermal Stability : Decomposition above 150°C; store at –20°C in inert atmospheres.

- pH Sensitivity : Stable in neutral conditions but hydrolyzes under strong acidic/basic conditions due to the enamide bond.

- Light Sensitivity : Methoxy groups may undergo photooxidation; store in amber vials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity toward hypothesized targets (e.g., kinases or GPCRs).

- Assay Optimization : Standardize cell lines, incubation times, and solvent controls (DMSO <0.1%) to reduce variability.

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and compare with experimental IC values .

Q. What strategies improve reaction yields in multi-step syntheses of derivatives?

- Flow Chemistry : Continuous flow reactors enhance efficiency for scale-up (e.g., 80% yield vs. 60% in batch).

- Microwave Assistance : Accelerates ring-closing or cyclization steps (e.g., oxadiazole formation at 100°C in 30 minutes).

- In-line Analytics : Use TLC or FTIR for real-time monitoring to quench reactions at optimal conversion .

Q. How does this compound interact with biological macromolecules?

- Enzyme Inhibition : The enamide moiety acts as a Michael acceptor, covalently modifying cysteine residues in enzymes (e.g., proteases).

- Protein Binding : Surface plasmon resonance (SPR) shows sub-µM affinity for inflammatory targets like COX-2.

- Transcriptomic Profiling : RNA-seq of treated cells identifies downstream pathways (e.g., NF-κB suppression) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF | Enhances coupling efficiency |

| Catalyst | EDCI/HOBt | Reduces racemization |

| Temperature | 0–25°C | Minimizes isomerization |

| Purification | Silica column (EtOAc/Hexane) | Isomers separated (R 0.3) |

Q. Table 2. Analytical Techniques for Structural Validation

| Technique | Critical Data Points | Application |

|---|---|---|

| -NMR | δ 6.8–7.1 (aromatic H) | Confirms methoxy positioning |

| HRMS | m/z 341.4009 [M+H] | Validates molecular formula |

| HPLC (C18 column) | Retention time: 8.2 min | Purity assessment (>95%) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.